molecular formula C16H21N3O3 B2947096 5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1796907-91-9

5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2947096
CAS No.: 1796907-91-9
M. Wt: 303.362
InChI Key: NCFHHGQTVSSPTE-UHFFFAOYSA-N
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Description

5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetically derived organic compound. It is a versatile molecule with potential applications in various scientific fields, especially in medicinal chemistry. This compound is often scrutinized for its unique chemical structure, which combines several functional groups, potentially offering multiple reactivity pathways and interactions in biological systems.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is known to interact with several enzymes and proteins, influencing various biochemical pathways. It has been observed to bind with enzymes such as nitric oxide synthase, both inducible and endothelial . These interactions suggest that the compound may play a role in modulating nitric oxide levels in biological systems. Additionally, the compound’s interaction with other biomolecules, including various proteins, indicates its potential in influencing cellular processes and signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of cell signaling pathways, which can lead to changes in gene expression and metabolic activity . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been found to inhibit or activate enzymes, leading to changes in gene expression and cellular function . These interactions are critical for understanding the compound’s mechanism of action and its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and its safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthetic route typically involves the reaction of 6-Methylpyridin-2-ol with piperidine-1-carbonyl chloride under appropriate conditions to form the intermediate 4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl. This intermediate then undergoes further cyclization with 2-pyrrolidone to yield the final product, 5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one. Industrial production methods might scale up this process using high-pressure reactors and efficient purification systems like chromatography or crystallization to ensure the purity of the compound.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions. Due to the presence of multiple functional groups, it can participate in oxidation, reduction, and substitution reactions. Common reagents used might include strong oxidizing agents like potassium permanganate for oxidation, metal hydrides like sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products of these reactions often depend on the reaction conditions and specific reagents used, but can include various functionalized derivatives that retain the core structure of the molecule.

Scientific Research Applications

5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one has been explored for its applications in medicinal chemistry, especially as a potential lead compound for drug development. In biology, it might be investigated for its binding affinity to certain protein targets, influencing cellular pathways and functions. Its unique structure also makes it an interesting subject for studying chemical reactivity and interaction in various industrial processes, including as a catalyst or an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Compared to similar compounds, 5-(4-((6-Methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is unique due to its specific functional group arrangement. Similar compounds might include other piperidine-based or pyrrolidone-based structures that also feature substitutions on the pyridine ring. the presence of both the piperidine and pyrrolidone moieties in this particular arrangement gives the compound distinctive chemical and biological properties, potentially leading to different reactivity and interaction profiles. Notable similar compounds could include 4-((6-Methylpyridin-2-yl)oxy)piperidine and derivatives of 2-pyrrolidone.

Properties

IUPAC Name

5-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-11-3-2-4-15(17-11)22-12-7-9-19(10-8-12)16(21)13-5-6-14(20)18-13/h2-4,12-13H,5-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFHHGQTVSSPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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